2,4,6-trinitropyridin-3-ol
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Overview
Description
2,4,6-Trinitropyridin-3-ol is a highly energetic compound known for its explosive properties. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of three nitro groups (NO₂) attached to the pyridine ring significantly enhances its reactivity and energetic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitropyridin-3-ol typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with nitric acid and sulfuric acid, which introduces nitro groups at the 2, 4, and 6 positions of the pyridine ring . The reaction conditions often require controlled temperatures and the use of a nitrating mixture to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure safety and efficiency. The nitration reaction is carefully monitored to prevent the formation of unwanted by-products and to maximize yield .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitropyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the replacement of nitro groups.
Major Products Formed
The major products formed from these reactions include various nitro, amino, and substituted pyridine derivatives. These products have diverse applications in different fields .
Scientific Research Applications
2,4,6-Trinitropyridin-3-ol has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other energetic materials and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 2,4,6-trinitropyridin-3-ol involves the release of a significant amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of gases and heat. This makes it an effective explosive material. The molecular targets and pathways involved in its action are primarily related to its ability to undergo rapid oxidation and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another well-known explosive with similar nitro groups attached to a toluene ring.
2,4-Dinitrophenol: A compound with two nitro groups attached to a phenol ring, known for its use in biochemical studies.
Picric Acid (2,4,6-Trinitrophenol): Similar in structure but with a phenol ring instead of a pyridine ring.
Uniqueness
2,4,6-Trinitropyridin-3-ol is unique due to its pyridine ring structure, which imparts different chemical properties compared to other nitroaromatic compounds. Its high nitrogen content and energetic properties make it particularly valuable in the field of explosives and propellants .
Properties
IUPAC Name |
2,4,6-trinitropyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N4O7/c10-4-2(7(11)12)1-3(8(13)14)6-5(4)9(15)16/h1,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGZBGIZUAPDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382805 |
Source
|
Record name | 3-Pyridinol, 2,4,6-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-99-7 |
Source
|
Record name | 3-Pyridinol, 2,4,6-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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